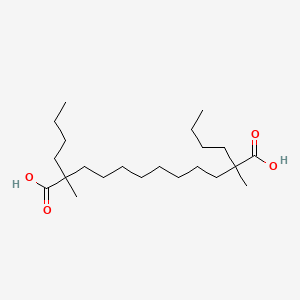
2,11-Dibutyl-2,11-dimethyldodecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dibutyl-2,11-dimethyldodecanedioic acid typically involves the alkylation of dodecanedioic acid with butyl and methyl groups. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the dodecanedioic acid, followed by the addition of butyl and methyl halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2,11-Dibutyl-2,11-dimethyldodecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The butyl and methyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,11-Dibutyl-2,11-dimethyldodecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as an additive in lubricants
Mécanisme D'action
The mechanism of action of 2,11-Dibutyl-2,11-dimethyldodecanedioic acid is not well-documented. its effects are likely mediated through interactions with lipid membranes and enzymes involved in fatty acid metabolism. The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanedioic acid: The parent compound, lacking the butyl and methyl substitutions.
2,11-Dibutyl-2,11-dimethyldodecanedioic acid derivatives: Compounds with different alkyl or functional group substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
85018-94-6 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2,11-dibutyl-2,11-dimethyldodecanedioic acid |
InChI |
InChI=1S/C22H42O4/c1-5-7-15-21(3,19(23)24)17-13-11-9-10-12-14-18-22(4,20(25)26)16-8-6-2/h5-18H2,1-4H3,(H,23,24)(H,25,26) |
Clé InChI |
CSCOLALJGMTRIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CCCCCCCCC(C)(CCCC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


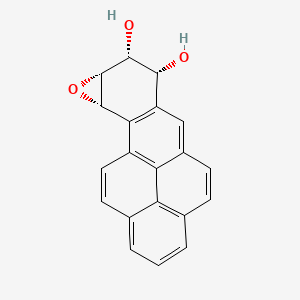
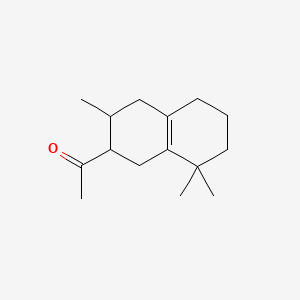
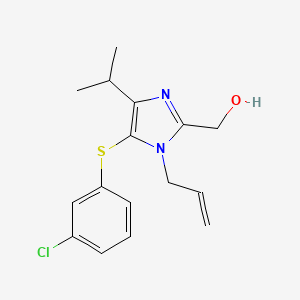
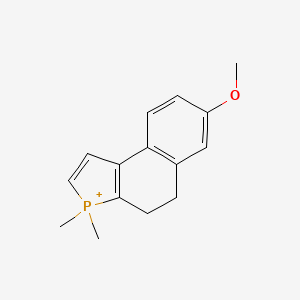
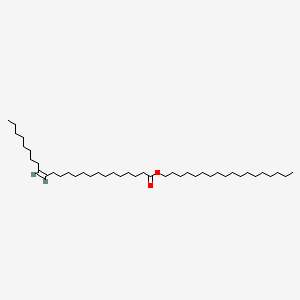
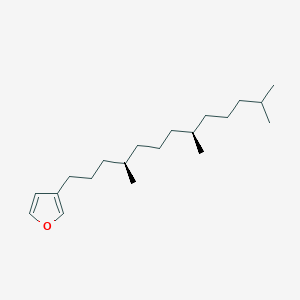
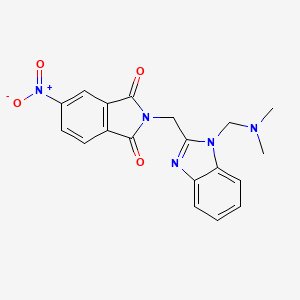
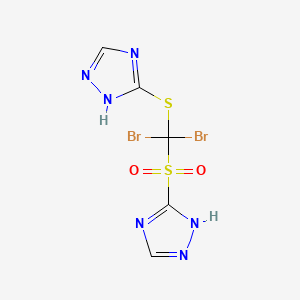
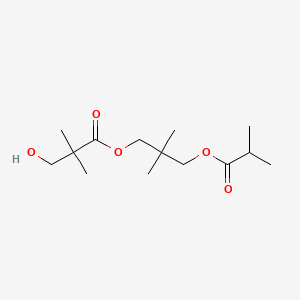
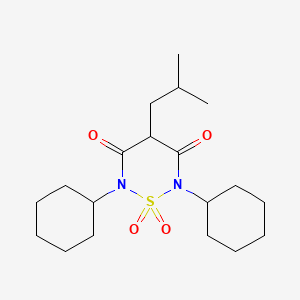
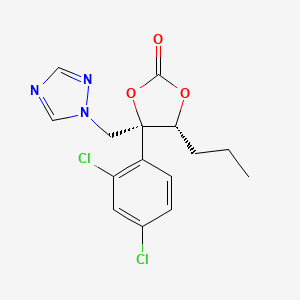
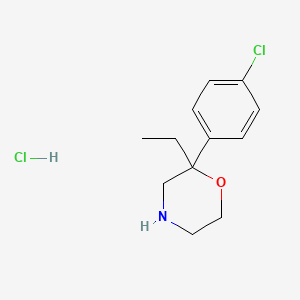
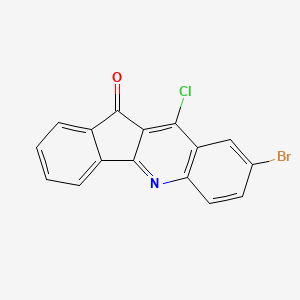
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
